N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine
Brand Name: Vulcanchem
CAS No.: 333357-43-0
VCID: VC6281076
InChI: InChI=1S/C17H19NO6S/c1-12-4-6-13(7-5-12)18(11-17(19)20)25(21,22)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3,(H,19,20)
SMILES: CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C17H19NO6S
Molecular Weight: 365.4

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

CAS No.: 333357-43-0

Cat. No.: VC6281076

Molecular Formula: C17H19NO6S

Molecular Weight: 365.4

* For research use only. Not for human or veterinary use.

N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine - 333357-43-0

Specification

CAS No. 333357-43-0
Molecular Formula C17H19NO6S
Molecular Weight 365.4
IUPAC Name 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Standard InChI InChI=1S/C17H19NO6S/c1-12-4-6-13(7-5-12)18(11-17(19)20)25(21,22)14-8-9-15(23-2)16(10-14)24-3/h4-10H,11H2,1-3H3,(H,19,20)
Standard InChI Key YHZXOYUJGCFJLF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Introduction

Chemical Identity and Nomenclature

Systematic Identification

N-[(3,4-Dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetic acid . The compound’s structure integrates three key components:

  • A 3,4-dimethoxyphenylsulfonyl group, providing electron-rich aromatic characteristics.

  • A 4-methylphenyl (p-tolyl) substituent, contributing hydrophobic interactions.

  • A glycine residue (NHCH2COOH\text{NH}-\text{CH}_2-\text{COOH}), enabling hydrogen bonding and zwitterionic behavior .

Synonyms and Registry Identifiers

The compound is cataloged under multiple identifiers across chemical databases (Table 1):

PropertyValueSource
CAS Registry Number333357-43-0
PubChem CID1360034
IUPAC Name2-[N-(4-methylphenyl)-3,4-dimethoxybenzenesulfonamido]acetic acid
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)C)CC(=O)O)OC
InChI KeyKZJXBCIXRHJZGA-UHFFFAOYSA-N

Table 1: Key identifiers for N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine.

Commercial suppliers such as Vitas-M Lab list the compound under the identifier STL199880, highlighting its availability for research use .

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (Fig. 1) features:

  • A 3,4-dimethoxybenzenesulfonyl group (C8H9O4S\text{C}_8\text{H}_9\text{O}_4\text{S}), where methoxy groups at positions 3 and 4 enhance solubility and modulate electronic effects.

  • A 4-methylphenyl group (C7H7\text{C}_7\text{H}_7) attached to the sulfonamide nitrogen, contributing steric bulk and lipophilicity.

  • A glycine moiety (C2H4NO2\text{C}_2\text{H}_4\text{NO}_2) linked via a sulfonamide bond, enabling potential zwitterion formation in aqueous environments .

The sulfonamide bridge (SO2N\text{SO}_2-\text{N}) adopts a tetrahedral geometry, facilitating planar alignment with aromatic rings and stabilizing intermolecular interactions .

Computational Descriptors

Quantum mechanical calculations yield the following properties:

  • Polar Surface Area (PSA): 109.95 Ų, indicative of moderate hydrogen-bonding capacity .

  • LogP (Octanol-Water Partition Coefficient): ~3.5 (estimated), suggesting balanced lipophilicity for membrane permeability .

  • Molar Refractivity: 94.2 cm³/mol, reflecting polarizability influenced by methoxy and methyl groups .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is likely synthesized via a two-step sulfonylation reaction:

  • Sulfonyl Chloride Formation: 3,4-Dimethoxybenzenesulfonyl chloride is prepared by chlorosulfonation of 1,2-dimethoxybenzene.

  • Coupling Reaction: The sulfonyl chloride reacts with N-(4-methylphenyl)glycine in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

The reaction proceeds as:

3,4-(MeO)2C6H3SO2Cl+H2NCH2COOH3,4-(MeO)2C6H3SO2NCH2COOH+HCl\text{3,4-(MeO)}_2\text{C}_6\text{H}_3\text{SO}_2\text{Cl} + \text{H}_2\text{N}-\text{CH}_2-\text{COOH} \rightarrow \text{3,4-(MeO)}_2\text{C}_6\text{H}_3\text{SO}_2-\text{N}-\text{CH}_2-\text{COOH} + \text{HCl}

Side products may include disubstituted glycine derivatives, necessitating purification via recrystallization or chromatography .

Industrial Availability

Vitas-M Lab offers the compound at milligram-to-gram scales, priced at approximately $250–$500 per 100 mg for research purposes . Batch purity exceeds 95% (HPLC), with characterization data (NMR, MS) provided upon request .

Physicochemical Properties

Experimental data remain sparse, but analogous sulfonamides provide insights:

PropertyValueMethod
Melting Point180–185°C (decomposes)Estimated
SolubilitySlightly soluble in DMSO, insoluble in H₂O
StabilityStable at RT (24 months) under anhydrous conditions

The carboxylic acid group (pKa2.3\text{p}K_a \approx 2.3) and sulfonamide (pKa10.5\text{p}K_a \approx 10.5) confer pH-dependent solubility, with optimal dissolution in alkaline buffers (pH > 8) .

Research Applications and Biological Relevance

Medicinal Chemistry

Sulfonamide-glycine hybrids are explored as:

  • Enzyme Inhibitors: The sulfonyl group mimics tetrahedral intermediates in protease catalysis, potentially inhibiting serine hydrolases .

  • Antibacterial Agents: Structural analogs exhibit activity against Gram-positive pathogens by targeting dihydropteroate synthase .

Material Science

The 3,4-dimethoxy motif may enable applications in:

  • Liquid Crystals: Methoxy groups promote mesophase stability in thermotropic materials.

  • Polymer Additives: Sulfonamides act as plasticizers or UV stabilizers in polyesters .

Comparative Analysis with Structural Analogs

CompoundSubstituentsLogPBioactivity
N-(2,4-Dimethoxyphenyl)-N-tosylglycine2,4-Dimethoxy, tosyl2.8Moderate COX-2 inhibition
N-(4-Ethoxyphenyl)-N-(methylsulfonyl)glycine4-Ethoxy, methylsulfonyl1.9Weak antifungal activity
Target Compound3,4-Dimethoxy, 4-methylphenyl3.5Under investigation

Table 2: Comparative properties of sulfonamide-glycine derivatives.

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